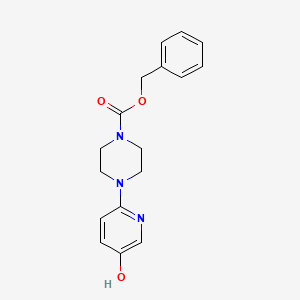

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester

Description

4-(5-Hydroxypyridin-2-yl)piperazine-1-carboxylic acid benzyl ester is a piperazine-based compound featuring a benzyl ester group and a 5-hydroxypyridin-2-yl substituent. The compound’s hydroxypyridinyl group may confer unique solubility, reactivity, or bioactivity compared to other derivatives, making it relevant for pharmaceutical or chemical synthesis.

Propriétés

Formule moléculaire |

C17H19N3O3 |

|---|---|

Poids moléculaire |

313.35 g/mol |

Nom IUPAC |

benzyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H19N3O3/c21-15-6-7-16(18-12-15)19-8-10-20(11-9-19)17(22)23-13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 |

Clé InChI |

IQCZFTNLXLJESZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=NC=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(5-Hydroxypyridin-2-yl)piperazine-1-carboxylic acid benzyl ester generally involves the following key steps:

- Preparation or acquisition of suitably protected piperazine derivatives.

- Functionalization of the pyridine ring, specifically hydroxylation at the 5-position.

- Formation of the carboxylic acid benzyl ester moiety.

- Coupling of the hydroxypyridinyl group to the piperazine nitrogen.

- Final deprotection or purification steps.

Specific Synthetic Routes and Conditions

Esterification of 5-Hydroxypyridine-2-carboxylic Acid

One of the critical steps is the esterification of commercially available 5-hydroxypyridine-2-carboxylic acid to form the benzyl ester. This can be achieved by:

- Treating the acid with benzyl alcohol in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane.

- This method yields benzyl esters in moderate yields (typically 15–20%) after purification by silica gel chromatography.

Alternatively, benzyl esters of amino acids and related carboxylic acids can be prepared by refluxing the acid with benzyl alcohol and p-toluenesulfonic acid in an azeotroping solvent such as cyclohexane to remove water, followed by precipitation of the ester as a tosylate salt.

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| DCC/DMAP coupling | 5-Hydroxypyridine-2-carboxylic acid + benzyl alcohol, DCC, DMAP, DCM, stir 2 days | 15–20 | Requires chromatographic purification |

| Acid-catalyzed esterification | Benzyl alcohol, p-toluenesulfonic acid, reflux in cyclohexane, azeotropic water removal | Up to 70 | Tosylate salt precipitated, scalable |

Functionalization and Coupling to Piperazine

- The piperazine moiety is often introduced as a benzyl piperazine-1-carboxylate or protected piperazine derivative.

- Coupling of the benzyl ester of 5-hydroxypyridine-2-carboxylic acid with piperazine derivatives is typically performed via condensation reactions under mild conditions.

- Mitsunobu reaction or reductive amination can be used to attach hydroxymethyl or other substituents to the piperazine nitrogen, followed by deprotection steps such as palladium-catalyzed hydrogenation to remove benzyl protecting groups.

For example, in a synthetic sequence reported in the literature, the esterification of 5-hydroxypyridine-2-carboxylic acid with methanol was followed by alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using Mitsunobu conditions. Subsequent ester hydrolysis and condensation with benzyl piperazine-1-carboxylate, followed by deprotection, yielded intermediates for further functionalization.

Use of 2-Benzyloxypyridinium Reagents for Benzyl Ester Formation

A mild and convenient benzylation method involves in situ generation of 2-benzyloxypyridinium triflate from 2-benzyloxypyridine and methyl triflate. This reagent acts as an electrophilic benzyl transfer agent, enabling the formation of benzyl esters from carboxylic acids under mild conditions (toluene or trifluorotoluene solvent, 24 h heating at 90 °C), with high yields (up to 98%).

This method avoids harsher acidic conditions and can be particularly useful when sensitive functional groups like hydroxypyridine are present.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1. Benzylation of 5-hydroxypyridine-2-carboxylic acid | Benzyl alcohol, DCC, DMAP, DCM, 2 days stirring | Benzyl ester (15–20%) |

| 2. Coupling with piperazine | Condensation with benzyl piperazine-1-carboxylate, Mitsunobu reaction for alkylation | Intermediate esters |

| 3. Deprotection | Pd-catalyzed hydrogenation to remove benzyl groups | Free amine or hydroxyl derivatives |

| 4. Purification | Chromatography or crystallization | Pure target compound |

Detailed Research Findings

Yield and Purity Data

- Benzyl esters prepared by acid-catalyzed esterification with p-toluenesulfonic acid in cyclohexane reached yields up to 70%, with enantiomeric purity preserved for chiral amino acid analogs.

- The 2-benzyloxypyridinium triflate method gave superior yields (up to 98%) for benzyl ester formation from carboxylic acids, with mild reaction conditions preserving sensitive groups.

- Coupling and deprotection steps involving piperazine derivatives have been reported with good yields and high purity, suitable for further biological evaluation.

Analytical Characterization

- Mass spectrometry (MS) data confirm molecular weights consistent with the expected benzyl ester derivatives (e.g., m/z 250.4 for related piperidine benzyl esters).

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) is routinely used to confirm ester formation, substitution patterns on pyridine rings, and piperazine functionalization.

- High-resolution mass spectrometry (HR-ESMS) and X-ray crystallography have been employed to characterize benzyl esters and related pyridine derivatives, confirming structural integrity and purity.

Summary Table of Preparation Methods for 4-(5-Hydroxypyridin-2-yl)piperazine-1-carboxylic acid benzyl ester

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(5-oxopyridin-2-YL)piperazine-1-carboxylic acid benzyl ester, while reduction of the ester group can produce 4-(5-Hydroxypyridin-2-YL)piperazine-1-methanol .

Applications De Recherche Scientifique

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The target compound’s structure includes two critical moieties:

- Benzyl ester : Commonly used in medicinal chemistry for its balance of stability and reactivity.

- 5-Hydroxypyridin-2-yl group : A polar substituent that may enhance hydrogen bonding or metal coordination.

Key analogs for comparison (Table 1):

Key Observations :

- Hydroxypyridinyl vs. Aminopyridinyl: The hydroxyl group in the target compound may reduce basicity compared to the amino analog, affecting solubility and interaction with biological targets .

- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., ) are more labile under hydrogenolysis conditions, enabling selective deprotection, while tert-butyl esters () offer superior stability during synthesis .

Key Observations :

- High-Yield Synthesis : Piperazine esters with simple substituents (e.g., ethyl or methyl groups) achieve yields >80% (), whereas bulkier or reactive groups (e.g., bromopyrimidinyl) reduce yields () .

- Purity and Retention : Compounds with hydrophobic groups (e.g., tert-butyl) exhibit longer HPLC retention times (6.6 min for isobutyl ester in ) compared to hydrophilic analogs .

Activité Biologique

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester (CAS Number: 861966-16-7) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- Physical State : Solid

- Purity : Typically ≥95% .

Synthesis

The synthesis of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester typically involves the reaction of piperazine derivatives with hydroxypyridine and subsequent esterification with benzyl alcohol. The synthetic route is crucial for optimizing yield and purity, as well as for enabling further modifications that enhance biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester exhibit significant anticancer properties. For example, studies have shown that derivatives containing hydroxypyridine structures can selectively inhibit cancer cell proliferation, particularly in lung adenocarcinoma (A549) models.

Table 1 summarizes the anticancer activity of related compounds:

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, although specific pathways for 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester require further elucidation.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus.

Table 2 presents the antimicrobial activity data:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 32 µg/mL |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Efficacy : A study conducted on a series of hydroxypyridine derivatives demonstrated that modifications at the piperazine moiety significantly enhanced anticancer efficacy in vitro. The most potent compound reduced A549 viability by over 60% at low concentrations while sparing non-cancerous cells .

- Antimicrobial Resistance : In a clinical study focusing on resistant bacterial strains, compounds similar to 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester were effective against strains resistant to conventional antibiotics, highlighting their potential in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.